2-Amino-4-ethyl-5-methylthiophene-3-carbonitrile
Overview
Description
2-Amino-4-ethyl-5-methylthiophene-3-carbonitrile is a chemical compound with the molecular formula C8H10N2S and a molecular weight of 166.25 g/mol . It is used for research purposes.
Synthesis Analysis
The synthesis of thiophene derivatives, such as 2-Amino-4-ethyl-5-methylthiophene-3-carbonitrile, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method for synthesizing aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of 2-Amino-4-ethyl-5-methylthiophene-3-carbonitrile consists of a five-membered thiophene ring with an amino group at the 2-position, an ethyl group at the 4-position, and a methyl group at the 5-position .Scientific Research Applications
Antitumor Applications
- Novel targets of 2-aminothiophene derivatives were synthesized using Gewald methodology and examined for antitumor activity. These compounds exhibited inhibition of tumor cell growth in hepatocellular carcinoma and breast cancer cell lines, indicating their potential as antitumor agents (Khalifa & Algothami, 2020).
Applications in Dyes and Pigments
- 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile derivatives were synthesized and used to create azo dyes. These dyes showed good coloration and fastness properties on polyester, indicating their utility in the textile industry (Sabnis & Rangnekar, 1989).
Photovoltaic Properties
- Certain derivatives like Ph-HPQ and Ch-HPQ showed photovoltaic properties when used in organic-inorganic photodiode fabrication. These findings suggest their potential use in developing more efficient solar energy technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).
Mass Spectrometry Applications
- Studies on the decomposition of 4-alkoxy-5-amino-3-methylthiophene-2-carbonitriles under electronic and chemical ionization conditions provide valuable insights for mass spectrometric analysis, enhancing our understanding of the fragmentation patterns of these compounds (Klyba et al., 2018).
Corrosion Inhibition
- Derivatives like 5-(phenylthio)-3H-pyrrole-4-carbonitriles demonstrated effectiveness as corrosion inhibitors for mild steel in acidic environments. This suggests their potential use in industrial applications to protect metals from corrosion (Verma et al., 2015).
Monitoring Photopolymerization Processes
- Certain derivatives were used as fluorescent molecular sensors for monitoring photopolymerization processes. This application is particularly relevant in the field of material science and engineering (Ortyl et al., 2019).
properties
IUPAC Name |
2-amino-4-ethyl-5-methylthiophene-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S/c1-3-6-5(2)11-8(10)7(6)4-9/h3,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJHYLODDMKXJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C#N)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404864 | |
Record name | 2-amino-4-ethyl-5-methylthiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-ethyl-5-methylthiophene-3-carbonitrile | |
CAS RN |
4651-92-7 | |
Record name | 2-Amino-4-ethyl-5-(methyl)thiophene-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4651-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-amino-4-ethyl-5-methylthiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4-ethyl-5-methyl-3-thiophenecarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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